(-)-Perillyl alcohol

Catalog No.
S539048
CAS No.
18457-55-1
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Perillyl alcohol

CAS Number

18457-55-1

Product Name

(-)-Perillyl alcohol

IUPAC Name

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3

InChI Key

NDTYTMIUWGWIMO-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(=CC1)CO

Solubility

Slightly soluble in water; soluble in alcohols and oils
Miscible at room temperature (in ethanol)

Synonyms

(-)-p-mentha-1,8-dien-7-ol, (S)-perillyl alcohol, 1-cyclohexene-1-methanol, 4-(1-methylethenyl)-, (4S)-, 4-isopropenyl-cyclohex-1-ene-1-methanol, cyclohex-1-ene-1-methanol, 4(1-methylethenyl), dihydrocuminyl alcohol, NSC 641066, p-mentha-1,8-dien-7-ol, perilla alcohol, perilla alcohol, (R)-isomer, perilla alcohol, (S)-isomer, perillyl alcohol

Canonical SMILES

CC(=C)C1CCC(=CC1)CO

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)CO

Description

The exact mass of the compound (-)-Perillyl alcohol is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohols and oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641066. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Supplementary Records. It belongs to the ontological category of perillyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Medicine

Application Summary: (-)-Perillyl alcohol has been studied for its potential as an anti-cancer agent. It’s believed to inhibit the growth of cancer cells and induce apoptosis.

Methods: It is administered orally in clinical trials, often as a daily dose. The compound’s pharmacokinetics, bioavailability, and metabolism are closely monitored.

Results: Studies have shown that (-)-Perillyl alcohol can cause regression in certain tumor models. Results vary, and more research is needed to confirm its efficacy and safety .

Agriculture

Application Summary: In agriculture, (-)-Perillyl alcohol is explored for its use as a natural pesticide and herbicide.

Methods: It is applied directly to crops or soil, sometimes in combination with other natural agents to enhance its effectiveness.

Results: Preliminary studies suggest it may help reduce pest populations and inhibit weed growth, contributing to higher crop yields .

Energy

Application Summary: (-)-Perillyl alcohol is being researched for its potential use in biofuel production due to its high energy content.

Methods: The compound is processed through fermentation or chemical synthesis to produce biofuels compatible with existing engines.

Results: Research indicates that biofuels derived from (-)-Perillyl alcohol can be a sustainable alternative to fossil fuels, with promising energy output ratios .

Environmental Sustainability

Application Summary: In environmental science, (-)-Perillyl alcohol is used to develop biodegradable materials and products.

Methods: It is incorporated into polymers to create materials that break down more easily in the environment.

Results: Studies have shown that these biodegradable materials can significantly reduce pollution and are a step towards more sustainable packaging solutions .

Industrial Processes

Application Summary: (-)-Perillyl alcohol serves as a solvent and an intermediate in various chemical syntheses in the industrial sector.

Methods: It is used in processes such as the synthesis of fragrances, pharmaceuticals, and other fine chemicals.

Results: The use of (-)-Perillyl alcohol in industrial processes has been found to improve efficiency and yield of desired products .

Food Industry

Application Summary: In the food industry, (-)-Perillyl alcohol is utilized for flavor extraction and as a food additive.

Methods: It is used to extract essential oils and flavors from natural sources, which are then used in food products.

Results: The compound has been effective in enhancing flavors without altering the nutritional value of food items .

Cosmetics and Perfumery

Application Summary: (-)-Perillyl alcohol is used in the cosmetics industry for its fragrance and as a solvent for other aromatic compounds.

Methods: It is blended with essential oils and other ingredients to create perfumes and cosmetic products.

Results: The compound contributes to the development of products with desirable scents and helps in stabilizing volatile components .

Food Preservation

Application Summary: The antimicrobial properties of (-)-Perillyl alcohol make it a candidate for food preservation.

Methods: It can be incorporated into packaging materials or directly added to food products in regulated amounts.

Results: Studies indicate that it can extend the shelf life of certain foods by inhibiting the growth of bacteria and fungi .

Chemical Synthesis

Application Summary: (-)-Perillyl alcohol serves as a precursor in the synthesis of more complex organic compounds.

Methods: It undergoes various chemical reactions, such as oxidation or rearrangement, to produce new molecules for different applications.

Results: This application is crucial in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .

Solvent for Extractions

Application Summary: In laboratory settings, (-)-Perillyl alcohol is utilized as a solvent for the extraction of natural products.

Results: The use of (-)-Perillyl alcohol as a solvent helps in obtaining pure extracts from plant materials and other natural sources .

Nanotechnology

Application Summary: (-)-Perillyl alcohol is explored in nanotechnology for the synthesis of nanoparticles and nanostructures.

Methods: It acts as a reducing agent or a stabilizer in the preparation of nanomaterials.

Renewable Energy

Application Summary: Research into (-)-Perillyl alcohol’s role in renewable energy focuses on its use as a bio-additive for fuels.

Methods: It is investigated for its potential to improve the combustion properties of biofuels.

Results: The addition of (-)-Perillyl alcohol to biofuels may lead to more efficient energy production and reduced emissions .

(-)-Perillyl alcohol, also known as (S)-(-)-perillyl alcohol, is a naturally occurring monoterpene with the chemical formula C₁₀H₁₆O. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and a prop-1-en-2-yl group at positions 1 and 4, respectively. This compound is primarily found in the essential oils of various plants, including mint and citrus species, contributing to their aromatic properties . (-)-Perillyl alcohol has garnered attention due to its potential therapeutic applications, particularly in oncology.

The exact mechanism of action of (-)-Perillyl alcohol's antitumor properties is still under investigation [, ]. However, research suggests it might interfere with various cellular processes crucial for tumor growth and survival. Here are some potential mechanisms:

  • Induction of apoptosis: POH may trigger programmed cell death (apoptosis) in cancer cells without affecting healthy cells [].
  • Anti-angiogenesis: It might inhibit the formation of new blood vessels that tumors need for growth and spread [].
  • Cell cycle arrest: POH could potentially interfere with the cell cycle, preventing cancer cells from dividing uncontrollably [].
, including:

  • Oxidation: It can be oxidized to form perillyl aldehyde or perillyl acetate using various oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium-substituted phosphotungstic acid .
  • Epoxidation: The compound can undergo selective epoxidation, leading to the formation of epoxide derivatives which are valuable intermediates in organic synthesis .
  • Allylation: This reaction involves the addition of nucleophiles to the double bond of (-)-perillyl alcohol, facilitating the synthesis of more complex molecules .

(-)-Perillyl alcohol exhibits notable biological activities:

  • Anticancer Properties: Research indicates that it has selective cytotoxic effects on glioma cells and may serve as a chemosensitizing agent for resistant cancer types . It induces apoptosis and cell cycle arrest in various cancer cell lines, particularly through mechanisms involving the regulation of cell cycle proteins like p21 and p27 .
  • Antibacterial Effects: Studies have shown that (-)-perillyl alcohol possesses antibacterial properties against certain periodontal pathogens, reducing reactive oxygen species production in macrophages without significant cytotoxicity .
  • Immunomodulation: The compound has been observed to modulate immune responses, influencing the expression of cytokines in macrophages .

Several methods are employed for synthesizing (-)-perillyl alcohol:

  • Natural Extraction: It can be extracted from essential oils of plants such as mint and citrus.
  • Chemical Synthesis: Synthetic routes often involve starting materials like limonene or other monoterpenes, utilizing reactions such as hydroboration-oxidation or allylic oxidation to yield (-)-perillyl alcohol .
  • Biotransformation: Enzymatic methods using specific microorganisms or enzymes can also produce (-)-perillyl alcohol from precursors.

(-)-Perillyl alcohol has diverse applications:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development against various tumors. Clinical trials are ongoing to evaluate its efficacy in treating glioblastoma multiforme .
  • Cosmetics and Fragrances: Due to its pleasant aroma, it is used in perfumes and cosmetic products.
  • Food Industry: It serves as a flavoring agent in food products due to its natural origin and safety profile.

Interaction studies have shown that (-)-perillyl alcohol can influence various biological pathways:

  • Cell Signaling Pathways: It has been found to inhibit telomerase activity and affect pathways related to cell proliferation and apoptosis in cancer cells .
  • Combination Therapies: Research indicates that combining (-)-perillyl alcohol with other chemotherapeutics can enhance therapeutic efficacy against resistant cancer cells .

Similar Compounds

Several compounds share structural similarities with (-)-perillyl alcohol. Here are some notable ones:

Compound NameStructure CharacteristicsUnique Properties
GeraniolContains a similar cyclohexene structureExhibits antimicrobial and anti-inflammatory effects
FarnesolA longer-chain isoprenoid with multiple double bondsKnown for its role in skin care products
LimoneneA cyclic monoterpene with citrus aromaCommonly used as a flavoring agent
MyrceneA monoterpene with anti-inflammatory propertiesFound in high concentrations in cannabis

While these compounds share some characteristics with (-)-perillyl alcohol, its unique combination of biological activities and potential therapeutic applications distinguishes it from others.

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

244.0 °C

Heavy Atom Count

11

Density

0.956-0.963

LogP

3.17 (LogP)
3.17

Appearance

Colorless to Pale Yellow liquid

Melting Point

244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

319R5C7293

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

536-59-4

Metabolism Metabolites

Limonen-10-ol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(4-prop-1-en-2-ylcyclohexen-1-yl)methoxy]oxane-2-carboxylic acid.
Limonen-10-ol is a known human metabolite of (+)-limonene.

Wikipedia

Perillyl_alcohol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Song X, Xie L, Wang X, Zeng Q, Chen TC, Wang W, Song X. Temozolomide-perillyl alcohol conjugate induced reactive oxygen species accumulation contributes to its cytotoxicity against non-small cell lung cancer. Sci Rep. 2016 Mar 7;6:22762. doi: 10.1038/srep22762. PubMed PMID: 26949038; PubMed Central PMCID: PMC4780103.
2: Paduch R, Trytek M, Król SK, Kud J, Frant M, Kandefer-Szerszeń M, Fiedurek J. Biological activity of terpene compounds produced by biotechnological methods. Pharm Biol. 2016 Jun;54(6):1096-107. doi: 10.3109/13880209.2015.1103753. Epub 2016 Jan 25. PubMed PMID: 26808720.
3: Faridi U, Dhawan SS, Pal S, Gupta S, Shukla AK, Darokar MP, Sharma A, Shasany AK. Repurposing L-Menthol for Systems Medicine and Cancer Therapeutics? L-Menthol Induces Apoptosis through Caspase 10 and by Suppressing HSP90. OMICS. 2016 Jan;20(1):53-64. doi: 10.1089/omi.2015.0118. PubMed PMID: 26760959; PubMed Central PMCID: PMC4739352.
4: Jhaveri N, Agasse F, Armstrong D, Peng L, Commins D, Wang W, Rosenstein-Sisson R, Vaikari VP, Santiago SV, Santos T, Chen L, Schönthal AH, Chen TC, Hofman FM. A novel drug conjugate, NEO212, targeting proneural and mesenchymal subtypes of patient-derived glioma cancer stem cells. Cancer Lett. 2016 Feb 28;371(2):240-50. doi: 10.1016/j.canlet.2015.11.040. Epub 2015 Dec 9. PubMed PMID: 26683773.
5: Xie L, Song X, Guo W, Wang X, Wei L, Li Y, Lv L, Wang W, Chen TC, Song X. Therapeutic effect of TMZ-POH on human nasopharyngeal carcinoma depends on reactive oxygen species accumulation. Oncotarget. 2016 Jan 12;7(2):1651-62. doi: 10.18632/oncotarget.6410. PubMed PMID: 26625208.
6: Ma Y, Bian J, Zhang F. Inhibition of perillyl alcohol on cell invasion and migration depends on the Notch signaling pathway in hepatoma cells. Mol Cell Biochem. 2016 Jan;411(1-2):307-15. doi: 10.1007/s11010-015-2593-x. Epub 2015 Oct 17. PubMed PMID: 26475687.
7: Andrade LN, Lima TC, Amaral RG, Pessoa Cdo Ó, Filho MO, Soares BM, Nascimento LG, Carvalho AA, de Sousa DP. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives. Molecules. 2015 Jul 21;20(7):13264-80. doi: 10.3390/molecules200713264. PubMed PMID: 26197313.
8: Chen TC, Fonseca CO, Schönthal AH. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Am J Cancer Res. 2015 Apr 15;5(5):1580-93. eCollection 2015. Review. PubMed PMID: 26175929; PubMed Central PMCID: PMC4497427.
9: Garcia DG, de Castro-Faria-Neto HC, da Silva CI, de Souza e Souza KF, Gonçalves-de-Albuquerque CF, Silva AR, de Amorim LM, Freire AS, Santelli RE, Diniz LP, Gomes FC, Faria MV, Burth P. Na/K-ATPase as a target for anticancer drugs: studies with perillyl alcohol. Mol Cancer. 2015 May 15;14:105. doi: 10.1186/s12943-015-0374-5. PubMed PMID: 25976744; PubMed Central PMCID: PMC4432499.
10: Chen TC, Cho HY, Wang W, Nguyen J, Jhaveri N, Rosenstein-Sisson R, Hofman FM, Schönthal AH. A novel temozolomide analog, NEO212, with enhanced activity against MGMT-positive melanoma in vitro and in vivo. Cancer Lett. 2015 Mar 28;358(2):144-51. doi: 10.1016/j.canlet.2014.12.021. Epub 2014 Dec 15. PubMed PMID: 25524552.
11: Afshordel S, Kern B, Clasohm J, König H, Priester M, Weissenberger J, Kögel D, Eckert GP. Lovastatin and perillyl alcohol inhibit glioma cell invasion, migration, and proliferation--impact of Ras-/Rho-prenylation. Pharmacol Res. 2015 Jan;91:69-77. doi: 10.1016/j.phrs.2014.11.006. Epub 2014 Dec 8. PubMed PMID: 25497898.
12: Azimi H, Khakshur AA, Abdollahi M, Rahimi R. Potential New Pharmacological Agents Derived From Medicinal Plants for the Treatment of Pancreatic Cancer. Pancreas. 2015 Jan;44(1):11-5. doi: 10.1097/MPA.0000000000000175. PubMed PMID: 25493374.
13: Gupta S, Marko MG, Miller VA, Schaefer FT, Anthony JR, Porter JR. Novel production of terpenoids in Escherichia coli and activities against breast cancer cell lines. Appl Biochem Biotechnol. 2015 Mar;175(5):2319-31. doi: 10.1007/s12010-014-1382-4. Epub 2014 Dec 9. PubMed PMID: 25484192.
14: Cho HY, Wang W, Jhaveri N, Lee DJ, Sharma N, Dubeau L, Schönthal AH, Hofman FM, Chen TC. NEO212, temozolomide conjugated to perillyl alcohol, is a novel drug for effective treatment of a broad range of temozolomide-resistant gliomas. Mol Cancer Ther. 2014 Aug;13(8):2004-17. doi: 10.1158/1535-7163.MCT-13-0964. Epub 2014 Jul 3. PubMed PMID: 24994771.
15: Hui Z, Zhang M, Cong L, Xia M, Dong J. Synthesis and antiproliferative effects of amino-modified perillyl alcohol derivatives. Molecules. 2014 May 22;19(5):6671-82. doi: 10.3390/molecules19056671. PubMed PMID: 24858099.
16: Chen TC, Cho HY, Wang W, Barath M, Sharma N, Hofman FM, Schönthal AH. A novel temozolomide-perillyl alcohol conjugate exhibits superior activity against breast cancer cells in vitro and intracranial triple-negative tumor growth in vivo. Mol Cancer Ther. 2014 May;13(5):1181-93. doi: 10.1158/1535-7163.MCT-13-0882. Epub 2014 Mar 12. PubMed PMID: 24623736.
17: Peterson A, Bansal A, Hofman F, Chen TC, Zada G. A systematic review of inhaled intranasal therapy for central nervous system neoplasms: an emerging therapeutic option. J Neurooncol. 2014 Feb;116(3):437-46. doi: 10.1007/s11060-013-1346-5. Epub 2014 Jan 8. Review. PubMed PMID: 24398618.
18: DA Fonseca CO, Teixeira RM, Silva JC, DE Saldanha DA Gama Fischer J, Meirelles OC, Landeiro JA, Quirico-Santos T. Long-term outcome in patients with recurrent malignant glioma treated with Perillyl alcohol inhalation. Anticancer Res. 2013 Dec;33(12):5625-31. PubMed PMID: 24324108.
19: D'Alincourt Salazar M, da Silva RF, Da Fonseca CO, Lagrota-Candido J, Quirico-Santos T. Intranasal administration of perillyl alcohol activates peripheral and bronchus-associated immune system in vivo. Arch Immunol Ther Exp (Warsz). 2014 Feb;62(1):59-66. doi: 10.1007/s00005-013-0262-x. Epub 2013 Nov 21. PubMed PMID: 24257817.
20: Sarkar S, Azab B, Quinn BA, Shen X, Dent P, Klibanov AL, Emdad L, Das SK, Sarkar D, Fisher PB. Chemoprevention gene therapy (CGT) of pancreatic cancer using perillyl alcohol and a novel chimeric serotype cancer terminator virus. Curr Mol Med. 2014 Jan;14(1):125-40. PubMed PMID: 24236457.

Explore Compound Types